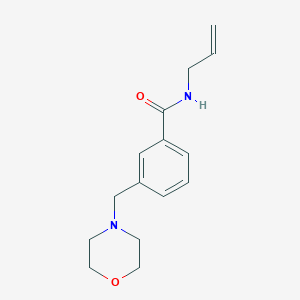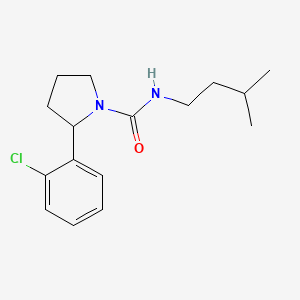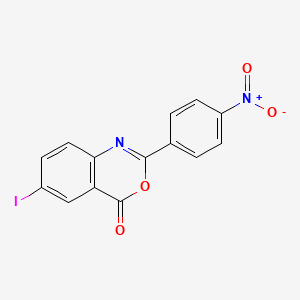![molecular formula C19H26FN3O B6097234 2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6097234.png)
2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol, also known as FQ-PE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FQ-PE is a synthetic compound that belongs to the class of piperazine derivatives and is known for its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. This compound has been found to interact with the GABA-A receptor, which is responsible for regulating the activity of the central nervous system. It has also been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth in various preclinical studies. This compound has also been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety and depression-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also stable and has a long shelf life, making it a suitable candidate for long-term studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a positive effect on cognitive function and may have neuroprotective properties. Another potential application is in the treatment of cancer. This compound has been found to inhibit tumor growth in various preclinical studies and may have potential as an anti-cancer agent. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of 2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol involves a multi-step process that includes the reaction of 8-fluoro-2-quinolinecarboxaldehyde with isopropylamine to form 8-fluoro-2-quinolinylmethylisopropylamine. This intermediate product is then reacted with piperazine and ethanol to obtain the final product, this compound.
Applications De Recherche Scientifique
2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to have a positive effect on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
2-[4-[(8-fluoroquinolin-2-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-14(2)23-10-9-22(13-17(23)8-11-24)12-16-7-6-15-4-3-5-18(20)19(15)21-16/h3-7,14,17,24H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUHYGZWPFSMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6097155.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)


![1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![methyl 5-ethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6097196.png)
![[1-{[4-(methylthio)phenyl]acetyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6097197.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6097226.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)
